Home > Products > Screening Compounds P66694 > Saralasin acetate anhydrous
Saralasin acetate anhydrous - 54194-01-3

Saralasin acetate anhydrous

Catalog Number: EVT-15313344
CAS Number: 54194-01-3
Molecular Formula: C44H69N13O12
Molecular Weight: 972.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Saralasin acetate anhydrous is a synthetic peptide analog of angiotensin II, a hormone integral to blood pressure regulation and fluid balance. It serves as a highly specific competitive antagonist of angiotensin II receptors, particularly the type 1 receptor, which is crucial in managing hypertension and related cardiovascular conditions. The compound's structure features modifications at the first and eighth positions of the angiotensin II sequence, replacing specific amino acids with sarcosine and alanine, respectively .

Source and Classification

Saralasin acetate anhydrous is classified under angiotensin II receptor antagonists. It is primarily utilized in research settings to study angiotensin II receptor functions and the underlying mechanisms of hypertension. The compound is also explored for its therapeutic potential in treating various cardiovascular diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of saralasin acetate anhydrous is predominantly achieved through solid-phase peptide synthesis (SPPS). This method involves several critical steps:

  1. Coupling: Protected amino acids are sequentially added to a solid resin support using coupling reagents such as dicyclohexylcarbodiimide or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate.
  2. Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin with a cleavage cocktail that typically includes trifluoroacetic acid, water, and scavengers like triisopropylsilane .

Industrial production mirrors laboratory methods but employs automated synthesizers to enhance efficiency. Final product purification is conducted using high-performance liquid chromatography to ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

Saralasin acetate anhydrous can participate in various chemical reactions:

  • Oxidation: Can lead to disulfide bond formation under specific conditions.
  • Reduction: Reduction reactions can revert disulfide bonds to thiol groups.
  • Substitution: Specific amino acid residues may be replaced to modify properties .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or iodine under mild conditions.
  • Reduction Agents: Dithiothreitol or β-mercaptoethanol in reducing environments.
  • Substitution Reagents: Amino acid derivatives with coupling reagents like dicyclohexylcarbodiimide or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in the presence of a base.
Mechanism of Action

Saralasin acetate anhydrous functions by competitively binding to angiotensin II receptors, specifically inhibiting angiotensin II's binding. This blockade prevents downstream signaling that typically leads to vasoconstriction, aldosterone secretion, and sodium retention. Consequently, this results in decreased blood pressure and reduced fluid retention, making it valuable for hypertension research and potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Saralasin acetate anhydrous appears as a white crystalline powder. Its solubility characteristics vary based on formulation but generally exhibit solubility in polar solvents due to its peptide nature.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified in available literature.
  • Stability: Generally stable under recommended storage conditions but sensitive to extreme pH levels or oxidative environments.

Additional data indicates that it has a high degree of complexity due to its multiple functional groups and stereocenters, which influence its reactivity and interactions with biological systems .

Applications

Saralasin acetate anhydrous has diverse applications across several fields:

  • Chemistry: Used as a model compound for studying peptide synthesis techniques and structure-activity relationships.
  • Biology: Investigated in research related to angiotensin II receptor signaling pathways.
  • Medicine: Explored for potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
  • Industry: Employed in developing diagnostic assays targeting the renin-angiotensin system .
Historical Development and Evolution of Saralasin Acetate Anhydrous as a Pharmacological Tool

Discovery and Initial Characterization in Angiotensin II Receptor Antagonism Research

Saralasin acetate anhydrous emerged from systematic efforts to develop metabolically stable angiotensin II (Ang II) analogs. Researchers substituted key amino acid residues in native Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to create [Sar¹,Val⁵,Ala⁸]-Angiotensin II (P113, saralasin). Crucially, position 1 replacement of aspartic acid with sarcosine (N-methylglycine) conferred dual advantages: resistance to aminopeptidase degradation and unexpectedly enhanced affinity for vascular smooth muscle receptors [1] [10]. The valine substitution at position 5 and alanine at position 8 further reduced intrinsic agonist activity compared to native Ang II [4] [10].

Initial pharmacological characterization revealed saralasin’s competitive antagonism at Ang II receptors, with a binding affinity (Ki) of 0.32 nM for approximately 74% of Ang II binding sites [3] [8]. This high specificity enabled precise interrogation of Ang II pathways. In vitro studies demonstrated concentration-dependent inhibition of Ang II-induced responses in vascular smooth muscle preparations, establishing saralasin as the first potent peptide-based Ang II receptor blocker [1]. Its partial agonist properties manifested as transient pressor effects in normotensive subjects—a characteristic requiring careful interpretation in experimental models [4] [7].

Table 1: Structural Modifications in Saralasin vs. Native Angiotensin II

PositionNative Ang II ResidueSaralasin ResidueBiochemical Consequence
1Aspartic acidSarcosineAminopeptidase resistance; ↑ receptor affinity
5IsoleucineValineModulated intrinsic activity
8PhenylalanineAlanineReduced agonist potency

Role in Elucidating the Renin-Angiotensin System (RAS) Signaling Paradigm

Saralasin became indispensable for delineating RAS physiology and receptor subtypes. Prior to its discovery, Ang II’s actions were inferred indirectly via renin inhibitors or converting enzyme blockers. Saralasin enabled:

  • Receptor subtype differentiation: Competitive binding assays using saralasin revealed heterogeneous Ang II binding sites, later classified as AT₁ and AT₂ receptors. Saralasin exhibited higher affinity for AT₁ receptors (Ki = 0.32–0.43 nM), mediating vasoconstriction and aldosterone release [3] [9].
  • Functional RAS mapping: In vivo saralasin infusion suppressed Ang II-dependent hypertension in renal artery stenosis models, confirming RAS dependence. Conversely, non-responsiveness indicated sodium-volume-mediated hypertension [1] [6].
  • Receptor cross-talk studies: Saralasin’s partial agonism paradoxically activated AT₂ receptors in some tissues, revealing potential counter-regulatory vasodilatory and antiproliferative pathways [7] [10].

Critical research demonstrated saralasin’s utility in isolating RAS contributions to pathophysiology. For example, it inhibited Ang II-stimulated aldosterone secretion in vivo and attenuated renal vasoconstriction during physiological stressors like heat exposure [5] [8]. These studies cemented Ang II’s role in hemodynamic regulation beyond basal blood pressure maintenance.

Table 2: Key Pharmacodynamic Properties of Saralasin in RAS Research

PropertyExperimental FindingSignificance
AT₁ Receptor AffinityKi = 0.32–0.43 nM [3] [9]High specificity for pressor/secretory pathways
Partial AgonismTransient ↑ BP in normotensive subjects [4] [7]Complicated interpretation in low-renin states
AT₂ Receptor InteractionWeak agonist/antagonist effects [7] [10]Revealed vasodilatory/antiproliferative counter-regulation
In vivo RAS blockade↓ BP in renovascular hypertension [1] [6]Confirmed RAS dependence in specific hypertension subtypes

Transition from Experimental Probe to Diagnostic Agent in Hypertension Pathophysiology

Saralasin’s transition to clinical diagnostics stemmed from its ability to identify renin-dependent hypertension. The saralasin infusion test emerged in the 1970s as a functional biomarker:

  • Positive response (≥10 mmHg BP drop) indicated angiotensinogenic hypertension, warranting targeted RAS intervention [1] [6].
  • Pressor response signaled low-renin, sodium-volume-dependent hypertension, directing therapy toward diuretics [6] [7].

Despite diagnostic utility, limitations precipitated its discontinuation by 1984:

  • False negatives/positives: Occurred in ~15–20% of tests due to sodium sensitivity, incomplete receptor blockade, or partial agonism masking true renin dependence [4] [10].
  • Technical demands: Required sodium-restricted preparation and intravenous infusion under controlled conditions [6] [7].
  • Advent of oral agents: Non-peptide antagonists (e.g., losartan) and ACE inhibitors offered safer, ambulatory diagnostic-therapeutic alternatives [7].

Saralasin’s diagnostic phase crucially demonstrated that pharmacologic RAS blockade could stratify hypertension etiologies. This paradigm directly informed subsequent development of renin assays and captopril challenge tests, refining patient-specific antihypertensive strategies [1] [7].

Table 3: Diagnostic Applications and Limitations of Saralasin Infusion

ParameterApplicationLimitation
BP Response Threshold↓ ≥10 mmHg = Renin-dependent [6]Partial agonism obscured results in volume-overload states
Predictive ValueHigh for renovascular HTN [1]Low for essential hypertension variants
Patient PreparationSodium restriction [6]Increased false positives without strict Na⁺ control
Clinical Adoption Period1975–1984 [10]Discontinued due to reliability issues

Table 4: Alternative Nomenclature for Saralasin Acetate Anhydrous

SynonymIdentifier Source
[Sar¹,Ala⁸]-Angiotensin IIIUPAC Recommendation [3]
1-Sarcosine-8-Alanine Angiotensin IIMeSH [3]
P113Experimental Code [1]
Sar-Arg-Val-Tyr-Val-His-Pro-AlaSequence Code [8]
H₂AFV2HE66UNII Code [9]
39698-78-7 (acetate hydrate)CAS Registry [8]
34273-10-4 (anhydrous free base)CAS Registry [9]

Properties

CAS Number

54194-01-3

Product Name

Saralasin acetate anhydrous

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

Molecular Formula

C44H69N13O12

Molecular Weight

972.1 g/mol

InChI

InChI=1S/C42H65N13O10.C2H4O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1

InChI Key

JFPFCTNAFOZCDA-LYHTUURTSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.